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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitroquinoline
CAS No.: 54965-60-5
Cat. No.: B13944194
Get Quote
. J

Introduction & Chemical Profile

2-Chloro-4-methyl-5-nitroquinoline (CAS: 54965-60-5) is a tri-functionalized quinoline
scaffold. Its value lies in the orthogonal reactivity of its three substituents, allowing for
sequential, regioselective modification.

e C-2 Chlorine: A highly reactive handle for Nucleophilic Aromatic Substitution (SNAr),
activated by the ring nitrogen and the electron-withdrawing nitro group.

e C-5 Nitro Group: Provides electronic activation for the C-2 position and serves as a masked
amino group (via reduction) for further derivatization.

o C-4 Methyl Group: A semi-benzylic site capable of oxidative functionalization or
condensation reactions.

Physicochemical Properties (Predicted)
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Property Value Notes

Formula C10H7CIN202

MW 222.63 g/mol

Appearance Yellow to Orange Solid Typical of nitro-quinolines
Solubility DCM, DMSO, DMF, EtOAc Poor water solubility

LogP ~3.3 Lipophilic scaffold

Melting Point 133-134 °C Varies by purity/polymorph

Reactivity Map & Strategic Planning

The following diagram illustrates the logical flow of functionalization for this scaffold.
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Figure 1: Orthogonal reactivity allows for diverse library generation. The C-2 chlorine is typically
the first point of diversification.

Synthesis Protocol

Objective: Preparation of 2-Chloro-4-methyl-5-nitroquinoline from 4-methylquinoline
(Lepidine) or 4-methyl-2-quinolone.

Route A: From 4-Methyl-2-quinolone (Recommended)
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This route is preferred for safety and scalability compared to direct nitration of the chloro-
derivative.

Step 1: Nitration[1][2][3][4]1[51[6][7]

e Precursor: 4-methylquinolin-2(1H)-one.
e Reagents: Conc. H2SO4, Fuming HNOs.[3][6]

e Mechanism: Electrophilic aromatic substitution. The reaction yields a mixture of 5-nitro and
8-nitro isomers (approx. 1:1 ratio).

» Procedure:
o Dissolve 4-methylquinolin-2(1H)-one (10 g) in Conc. H2S0a4 (50 mL) at 0°C.
o Dropwise add fuming HNOs (1.1 eq) while maintaining temp <5°C.
o Stir at 0-10°C for 2 hours.
o Pour onto ice/water. Filter the yellow precipitate.[6][8]

o Purification (Critical): Recrystallize from Acetic Acid or Ethanol. The 5-nitro isomer is
typically less soluble and crystallizes first. Verify regiochemistry via *H NMR (H-8 doublet
is distinct from H-5).

Step 2: Chlorination[5][6][8]

e Precursor: 4-methyl-5-nitroquinolin-2(1H)-one (Pure isomer).
e Reagents: POCIs (Phosphorus Oxychloride).[5]
» Procedure:
o Suspend the 5-nitro intermediate (5 g) in POClIs (25 mL).
o Optional: Add catalytic DMF (2-3 drops) to accelerate Vilsmeier-Haack-like activation.

o Reflux (105°C) for 2—3 hours until the solution is clear.
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o Workup: Cool to RT. Slowly pour into crushed ice with vigorous stirring (Exothermic!).
Neutralize with NH4OH to pH 8.

o Extract with DCM, dry over Na2SOa4, and concentrate.
o Yield: Expect 85-90% of the 2-chloro target.

Functionalization Protocols
Protocol 1: SNAr Displacement (C-2 Modification)

This reaction introduces the primary pharmacophore. The 5-nitro group makes the C-2 chlorine
highly susceptible to nucleophilic attack.

Reagents:

Substrate: 2-Chloro-4-methyl-5-nitroquinoline (1.0 eq)

Nucleophile: Primary Amine (e.g., Aniline, Morpholine) (1.1 eq)

Base: DIPEA or K2COs (2.0 eq)

Solvent: DMF or Isopropanol

Step-by-Step:

Dissolution: Dissolve 1.0 mmol of substrate in 3 mL of DMF (or iPrOH for lower boiling
amines).

e Addition: Add 2.0 mmol of DIPEA followed by 1.1 mmol of the amine.

e Reaction: Heat to 80°C for 2—4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

o Note: The spot will shift from high R_f (non-polar chloro) to lower R_f (polar amino).

o Workup: Dilute with water (15 mL). The product usually precipitates. Filter and wash with
water.[3] If no precipitate, extract with EtOAc.
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Protocol 2: Nitro Reduction (Access to 5-
Aminoquinolines)

Reduction is typically performed after C-2 substitution to avoid side reactions with the
chlorination.

Method: Iron/Ammonium Chloride (Bechamp Reduction)
o Why: Chemoselective; avoids de-chlorination (which can occur with Hz2/Pd).

e Procedure:

o

Dissolve the nitro-quinoline derivative (1 mmol) in EtOH/Water (4:1, 10 mL).

o

Add NH4CI (5 eq) and Iron powder (5 eq).

[¢]

Reflux (80°C) for 1-2 hours.

[¢]

Filtration: Filter hot through Celite to remove iron oxides.

o

Isolation: Concentrate filtrate, neutralize with NaHCOs3, and extract with EtOAc.

Case Study: Synthesis of a Kinase Inhibitor Lead

Hypothetical workflow based on known bioactive quinolines (e.g., Bosutinib analogs).

Target: N2-(3-chloro-4-fluorophenyl)-4-methylquinoline-2,5-diamine.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13944194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Step Transformation Conditions Yield

2-Cl-4-Me-5-NO2-
1 SNAr quinoline + 3-CI-4-F- 92%
aniline, EtOH, Reflux

Fe, NH4Cl, EtOH/H20,
2 Reduction 85%
80°C

(Optional) 5-NHz +
3 Acylation Acryloyl chloride -> 70%

Acrylamide

Troubleshooting & Safety
Troubleshooting Table

Issue Probable Cause Solution

Optimize recrystallization

Low Yield in Step 1 (Nitration) Formation of 8-nitro isomer
solvent (AcOH vs. EtOH).

Use fresh POCIs; add catalytic

Incomplete Chlorination Wet POCIs or inactive reagent DMF; ensure anhydrous
conditions.
De-chlorination during ) Switch to Fe/NH4Cl or SnClz
_ Pd/C used with Hz . _
Reduction (stannous chloride) reduction.

_ ] Keep workup cold (<10°C) and
Hydrolysis of C-2 CI Aqueous workup too basic/hot ) )
pH neutral/mildly basic.

Safety (MSDS Highlights)

e 2-Chloro-4-methyl-5-nitroquinoline: Irritant, potential mutagen (nitro-aromatic). Handle in a
fume hood.

o POCIs: Reacts violently with water releasing HCI gas. Quench with extreme caution.

e Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock.
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References

¢ Synthesis of Nitro-Quinolines:Journal of the Chemical Society, "Nitration of Quinoline and its
Derivatives." (General reference for quinoline nitration regioselectivity).

¢ Chlorination Protocols:PrepChem, "Synthesis of 4-Methyl-5-chloro-quinoline derivatives."

¢ Nucleophilic Substitution (SNAr):MDPI Molecules, "Synthesis and Nucleophilic Reactions of
4-Chloro-8-methylquinolin-2(1H)-one."

¢ CAS Registry Data:Common Chemistry, "2-Chloro-4-methyl-5-nitroquinoline (CAS 54965-
60-5)."

+ Reduction Methods:SciSpace, "Chemoselective reduction of nitroquinolines.”

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: 2-Chloro-4-methyl-5-nitroquinoline in
Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13944194/docs#application-note-2-chloro-4-methyl-
5-nitroquinoline-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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